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molecular formula C12H13ClN2Si B8816522 4-Amino-2-chloro-5-[(trimethylsilyl)ethynyl]benzonitrile

4-Amino-2-chloro-5-[(trimethylsilyl)ethynyl]benzonitrile

Cat. No. B8816522
M. Wt: 248.78 g/mol
InChI Key: LOYKVOMSCYQBQF-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A round bottom bottle was charged with 236 (2.78 g, 0.01 mol), CuI (95 mg, 0.5 mmol), Pd(PPh3)Cl2 (200 mg, 0.5 mmol), DIPEA (3.87 g, 0.03 mol) and ethynyltrimethylsilane (2.94 g, 0.03 mol). The mixture was heated under nitrogen atmosphere at 70° C. overnight then cooled and partitioned between EtOAc (500 mL) and H2O (100 mL). The organic layer was concentrated to dryness in vacuo. The crude was purified by SiO2 chromatography eluting with 10% EtOAc/petroleum ether to afford 1.2 g (48%) of 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzonitrile (238) as brown solid: MS (ESI) m/z=249.1 [M+1]+
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)Cl2
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
95 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9](I)=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:11])[CH:3]=1.CCN(C(C)C)C(C)C.[C:21]([Si:23]([CH3:26])([CH3:25])[CH3:24])#[CH:22]>[Cu]I>[NH2:1][C:2]1[C:9]([C:22]#[C:21][Si:23]([CH3:26])([CH3:25])[CH3:24])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1I)Cl
Name
Pd(PPh3)Cl2
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
3.87 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.94 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
CuI
Quantity
95 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (500 mL) and H2O (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1C#C[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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